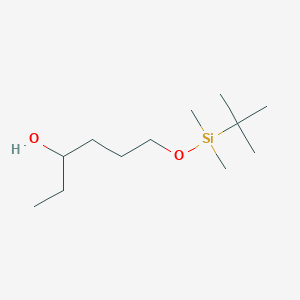![molecular formula C12H16BrN3O2 B8128067 1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B8128067.png)
1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a brominated and nitrated phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine typically involves the following steps:
Bromination and Nitration of Benzene: The starting material, benzene, undergoes bromination and nitration to form 3-bromo-5-nitrobenzene. This is achieved by treating benzene with bromine and nitric acid under controlled conditions.
Formation of Benzyl Bromide: 3-Bromo-5-nitrobenzene is then converted to 3-bromo-5-nitrobenzyl bromide through a reaction with bromine in the presence of a catalyst.
Nucleophilic Substitution: The final step involves the nucleophilic substitution of 3-bromo-5-nitrobenzyl bromide with 4-methylpiperazine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 1-[(3-Amino-5-nitrophenyl)methyl]-4-methylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated and nitrated phenyl group can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which facilitate binding to the target site. The piperazine ring provides a scaffold that enhances the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
- 1-[(3-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine
- 1-[(3-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine
- 1-[(3-Bromo-5-nitrophenyl)methyl]-4-ethylpiperazine
Uniqueness: 1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which influences its reactivity and binding properties. The presence of the methyl group on the piperazine ring also contributes to its distinct chemical behavior compared to its analogs.
Propriétés
IUPAC Name |
1-[(3-bromo-5-nitrophenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-14-2-4-15(5-3-14)9-10-6-11(13)8-12(7-10)16(17)18/h6-8H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGRMLSTFJRVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC(=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
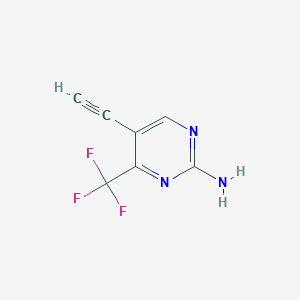
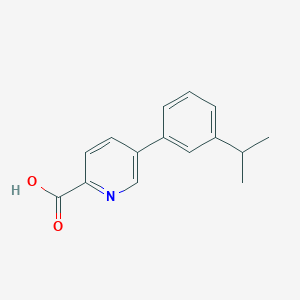
![5-Amino-N-(tert-butyl)-4'-chloro-[1,1'-biphenyl]-3-carboxamide](/img/structure/B8128007.png)
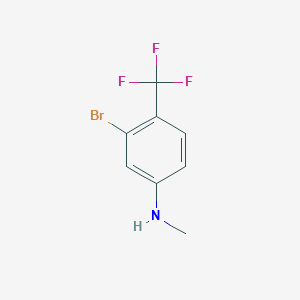
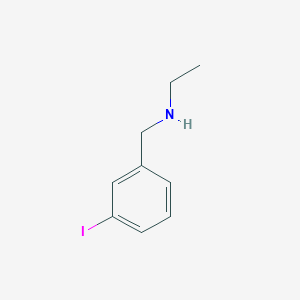
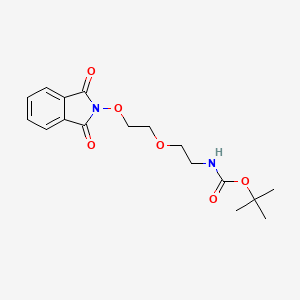
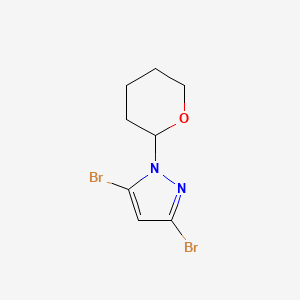
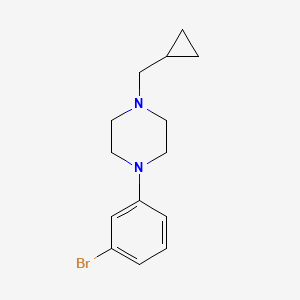
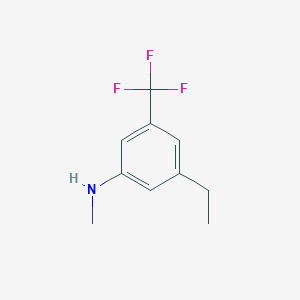
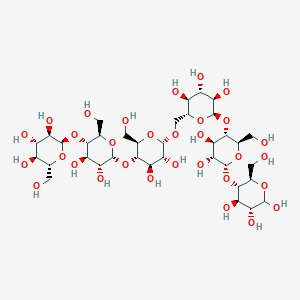
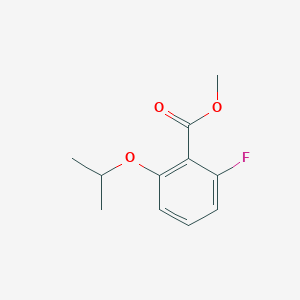
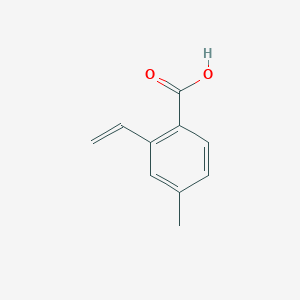
![N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8128071.png)
